(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(2-(5-methyl-1H-tetrazol-1-yl)phenyl)methanone
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Overview
Description
The compound (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(2-(5-methyl-1H-tetrazol-1-yl)phenyl)methanone is a complex organic molecule that features a combination of heterocyclic structures, including a piperazine ring, a tetrazole ring, and a dioxidotetrahydrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(2-(5-methyl-1H-tetrazol-1-yl)phenyl)methanone typically involves multi-step organic synthesis techniques. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(2-(5-methyl-1H-tetrazol-1-yl)phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(2-(5-methyl-1H-tetrazol-1-yl)phenyl)methanone:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs, particularly in areas such as antimicrobial, antiviral, and anticancer therapies.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(2-(5-methyl-1H-tetrazol-1-yl)phenyl)methanone involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
- Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives
Uniqueness
(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(2-(5-methyl-1H-tetrazol-1-yl)phenyl)methanone: stands out due to its unique combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H22N6O3S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-[2-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C17H22N6O3S/c1-13-18-19-20-23(13)16-5-3-2-4-15(16)17(24)22-9-7-21(8-10-22)14-6-11-27(25,26)12-14/h2-5,14H,6-12H2,1H3 |
InChI Key |
FANADSHZOJXLQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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